Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-
Overview
Description
Spiro[2H-1-benzopyran-2,2’-indoline], 8-methoxy-1’,3’,3’-trimethyl-6-nitro-: is a photochromic compound known for its ability to change color upon exposure to light. This compound belongs to the spiropyran family, which is characterized by a spiro linkage between a benzopyran and an indoline moiety. The presence of a nitro group and a methoxy group enhances its photochromic properties, making it useful in various scientific and industrial applications .
Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the literature. However, we know that it interacts with the atomic thin channel of a MoS2 field-effect transistor (FET) in a photochromic manner . Further studies are needed to identify specific biological targets.
- Upon exposure to UV light, Spiro[2H-1-benzopyran-2,2’-indoline] undergoes photoisomerization, converting into merocyanine (MC) form. This transformation causes a shift in the threshold voltage in the FET property due to changes in the dipole moment and upper-layer molecules .
- Thermal annealing resets the compound back to its original spiropyran (SP) form, while green light can revert the FET property to its initial state .
Target of Action
Mode of Action
Action Environment
Its potential applications extend beyond optical data storage, making it an exciting area of study . 🌟
Biochemical Analysis
. .
Biochemical Properties
The available literature does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
The compound’s influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be explored .
Molecular Mechanism
There is no available information on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on how the effects of Spiro[2H-1-benzopyran-2,2’-indoline], 8-methoxy-1’,3’,3’-trimethyl-6-nitro- vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2H-1-benzopyran-2,2’-indoline], 8-methoxy-1’,3’,3’-trimethyl-6-nitro- typically involves the following steps:
Formation of the Indoline Moiety: The indoline structure is synthesized through a series of reactions starting from aniline derivatives. This often involves nitration, reduction, and cyclization steps.
Spiro Linkage Formation: The indoline derivative is then reacted with a benzopyran precursor under acidic or basic conditions to form the spiro linkage. This step is crucial for the photochromic properties of the compound.
Functional Group Introduction: The methoxy and nitro groups are introduced through electrophilic aromatic substitution reactions. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization and chromatography to obtain high-purity product.
Quality Control: Rigorous testing to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines
Major Products
Oxidation Products: Include quinones and other oxidized derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzopyran and indoline derivatives
Scientific Research Applications
Chemistry
Photochromic Materials: Used in the development of light-sensitive materials for optical data storage and smart windows
Sensors: Employed in chemical sensors due to their color-changing properties.
Biology and Medicine
Biocompatible Dyes: Utilized in biological imaging and as markers in various assays.
Drug Delivery Systems: Investigated for controlled drug release applications.
Industry
Comparison with Similar Compounds
Similar Compounds
Spiro[2H-1-benzopyran-2,2’-indoline], 1’,3’,3’-trimethyl-6-nitro-: Lacks the methoxy group, resulting in different photochromic properties.
Spiro[2H-1-benzopyran-2,2’-indoline], 1’,3’,3’-trimethyl-5-nitro-: The nitro group is positioned differently, affecting its reactivity and applications.
Uniqueness
The presence of both the methoxy and nitro groups in Spiro[2H-1-benzopyran-2,2’-indoline], 8-methoxy-1’,3’,3’-trimethyl-6-nitro- enhances its photochromic efficiency and stability compared to other similar compounds. This makes it particularly valuable in applications requiring high-performance photochromic materials .
Properties
IUPAC Name |
8-methoxy-1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-19(2)15-7-5-6-8-16(15)21(3)20(19)10-9-13-11-14(22(23)24)12-17(25-4)18(13)26-20/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDVWQPIYXTGIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501124250 | |
Record name | 1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-[2H]indole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501124250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1498-89-1 | |
Record name | 1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-[2H]indole] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1498-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1',3'-Dihydro-8-methoxy-1',3',3'-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2'-(2H)indole) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1498-89-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-[2H]indole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501124250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1',3'-dihydro-8-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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